molecular formula C9H8ClF3O B6358129 4-Chloro-1-(methoxymethyl)-2-(trifluoromethyl)benzene CAS No. 1824603-79-3

4-Chloro-1-(methoxymethyl)-2-(trifluoromethyl)benzene

Cat. No.: B6358129
CAS No.: 1824603-79-3
M. Wt: 224.61 g/mol
InChI Key: MTANQADOKYETDE-UHFFFAOYSA-N
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Description

4-Chloro-1-(methoxymethyl)-2-(trifluoromethyl)benzene is an organic compound with a complex structure that includes a chloro group, a methoxymethyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(methoxymethyl)-2-(trifluoromethyl)benzene typically involves multiple steps, starting with the appropriate benzene derivative. Common synthetic routes include:

    Halogenation: Introduction of the chloro group through halogenation reactions.

    Methoxymethylation: Addition of the methoxymethyl group using methoxymethyl chloride in the presence of a base.

    Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include:

    Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.

    Continuous Flow Reactors: Implementation of continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(methoxymethyl)-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: Formation of carbon-carbon bonds through coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

    Oxidation: Formation of oxidized products such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced products such as alcohols or amines.

Scientific Research Applications

4-Chloro-1-(methoxymethyl)-2-(trifluoromethyl)benzene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(methoxymethyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application:

    Chemical Reactions: Acts as a reactant or intermediate in various chemical transformations.

    Biological Systems: May interact with enzymes, receptors, or other biomolecules, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole: A compound with similar functional groups but a different core structure.

    4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Another compound with a similar trifluoromethyl group but different overall structure.

Uniqueness

4-Chloro-1-(methoxymethyl)-2-(trifluoromethyl)benzene is unique due to its specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

4-chloro-1-(methoxymethyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O/c1-14-5-6-2-3-7(10)4-8(6)9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTANQADOKYETDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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